![molecular formula C6H3Br2F B597207 1,3-Dibromo-5-fluorobenzene-d3 CAS No. 1219805-87-4](/img/structure/B597207.png)
1,3-Dibromo-5-fluorobenzene-d3
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Description
1,3-Dibromo-5-fluorobenzene-d3 is an aryl fluorinated building block . It has a molecular weight of 253.894 .
Synthesis Analysis
This compound may be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a Stille reaction with 2- (tri- n butylstannyl)pyridine .Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-5-fluorobenzene-d3 can be represented as Br2C6H3F . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
As mentioned earlier, 1,3-Dibromo-5-fluorobenzene-d3 can be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a Stille reaction with 2- (tri- n butylstannyl)pyridine .Physical And Chemical Properties Analysis
1,3-Dibromo-5-fluorobenzene-d3 is a clear light yellow liquid . It has a refractive index of 1.577 (lit.) and a density of 2.018 g/mL at 25 °C (lit.) .Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment is advised .
properties
IUPAC Name |
1,3-dibromo-2,4,6-trideuterio-5-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYHZXKFSLNLN-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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